1-[4-(2-FURYLCARBONYL)PIPERAZINO]-3-(9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL)-1-PROPANONE
Description
1-[4-(2-FURYLCARBONYL)PIPERAZINO]-3-(9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL)-1-PROPANONE is a complex organic compound that features a unique combination of functional groups and heterocyclic structures
Properties
IUPAC Name |
1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N7O3/c33-23(29-10-12-30(13-11-29)25(34)21-7-4-16-35-21)9-8-22-26-27-24-20-17-19(18-5-2-1-3-6-18)28-32(20)15-14-31(22)24/h1-7,14-17H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNNKOBOWZYTNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=CC=C5)C(=O)C6=CC=CO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-FURYLCARBONYL)PIPERAZINO]-3-(9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL)-1-PROPANONE typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core: This can be achieved through cyclization reactions involving appropriate hydrazine and triazole derivatives.
Introduction of the phenyl group: This step often involves palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions where the piperazine ring is introduced to the intermediate compound.
Furylcarbonyl group addition: The final step involves the acylation of the piperazine nitrogen with 2-furylcarbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-FURYLCARBONYL)PIPERAZINO]-3-(9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL)-1-PROPANONE can undergo various types of chemical reactions, including:
Oxidation: The furyl ring can be oxidized to form corresponding furyl ketones or acids.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine nitrogen can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Furyl ketones or acids.
Reduction: Corresponding alcohols.
Substitution: N-substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for developing new drugs due to its unique structure and potential biological activity.
Materials Science: The compound’s heterocyclic structure can be utilized in the design of novel materials with specific electronic or photophysical properties.
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with different biomolecules.
Mechanism of Action
The mechanism of action of 1-[4-(2-FURYLCARBONYL)PIPERAZINO]-3-(9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL)-1-PROPANONE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes or bind to receptor sites, potentially modulating their activity and affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1-[4-(2-FURYLCARBONYL)PIPERAZINO]-3-(9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL)-1-PROPANONE: is similar to other compounds with pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine cores, such as:
Uniqueness
The uniqueness of this compound lies in its combination of a furylcarbonyl group, a piperazine ring, and a complex heterocyclic core. This unique structure provides it with distinct chemical and biological properties that can be leveraged in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
